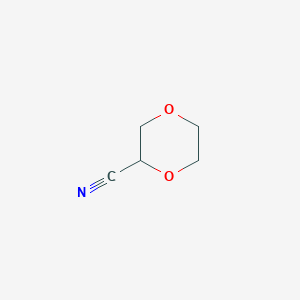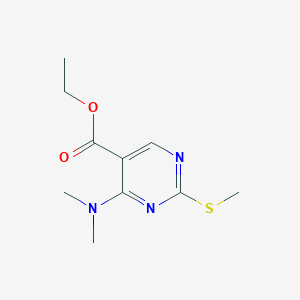![molecular formula C14H17ClN2O3 B3060019 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride CAS No. 1609400-74-9](/img/structure/B3060019.png)
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
Vue d'ensemble
Description
“3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-74-9 . It has a molecular weight of 296.75 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O3.ClH/c1-2-18-14-9-12 (10-17)3-4-13 (14)19-8-7-16-6-5-15-11-16;/h3-6,9-11H,2,7-8H2,1H3;1H . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Compound Synthesis and Biological Evaluation
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride has been a subject of interest in the synthesis of various derivative compounds for pharmacological assessments. For instance, it has been involved in the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. These derivatives were evaluated for their cardiovascular effects as potential antihypertensive agents. The synthesis process involved generating an imidazoline ring by reacting the corresponding ethyl ester with ethylenediamine. The compounds exhibited significant activities, especially on mean arterial blood pressure (MAP) and heart rate (HR) of spontaneously hypertensive rats, indicating their potential as therapeutic agents in cardiovascular diseases (Touzeau et al., 2003).
Cytochrome P-450 Interaction and Inhibition
Another area of research has been the study of the compound's interaction with cytochromes P-450, a critical family of enzymes involved in drug metabolism. Researchers have found that structurally similar compounds, including those with the 1H-imidazol-1-yl group, are effective inhibitors of certain cytochrome P-450 isoforms. These compounds have demonstrated the potential to bind to oxidized cytochromes P-450, causing spectral changes indicative of binding or inhibition. This suggests a potential role in modulating drug metabolism or in the development of drugs targeting specific P-450 isoforms to mitigate drug-drug interactions (Murray & Ryan, 1983).
Neuroprotective Effects
The compound has also shown promise in neuroprotective applications. A structurally related compound, T-588, has demonstrated an ability to enhance acetylcholine release and slow motor deterioration in animal models of motor neuron disease. It has been shown to protect motor neurons following axotomy, a surgical procedure severing a nerve, in the rat spinal cord. This indicates a potential application in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis and other motor neuropathies (Iwasaki et al., 2004).
Pharmacokinetics and Tissue Distribution
In the realm of pharmacokinetics, compounds with structural similarities to this compound have been extensively studied for their distribution and metabolism in various animal models. For instance, IN-1130, a novel ALK5 inhibitor with structural similarities, has been studied for its oral bioavailability, tissue distribution, and potential as an anti-fibrotic drug. The studies indicate that the compound has favorable pharmacokinetic properties and tissue distribution, making it a promising candidate for treating fibrotic diseases (Kim et al., 2008).
Mécanisme D'action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They are key components of several important biomolecules such as histidine, purine, and histamine .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . They can act as both hydrogen bond donors and acceptors, allowing them to form complex interactions with their targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16;/h3-6,9-11H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGKKQAFYJBEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-74-9 | |
| Record name | Benzaldehyde, 3-ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059936.png)
![[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B3059938.png)

![[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059941.png)
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)

![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)



![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3059953.png)
![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)


